Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)-
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Overview
Description
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that combines the structural features of indoloquinoxaline and triazole moieties. These moieties are known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- typically involves a multi-step process. One common method starts with the condensation of isatin or 5-fluoroisatin with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various alkylation and substitution reactions to introduce the triazole and acetic acid groups .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for demethylation . Reaction conditions often involve refluxing in glacial acetic acid or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines and triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with DNA and proteins. The indoloquinoxaline moiety can intercalate into DNA, stabilizing the DNA duplex and inhibiting replication . The triazole ring can interact with various enzymes, potentially inhibiting their activity and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the triazole and acetic acid groups.
1-Phenyl-1H-1,2,3-triazole: Contains the triazole ring but lacks the indoloquinoxaline core.
Ellipticine: A naturally occurring alkaloid with a similar indole structure but different functional groups.
Uniqueness
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is unique due to the combination of the indoloquinoxaline and triazole moieties, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
116989-76-5 |
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Molecular Formula |
C25H18N6O2S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[[5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H18N6O2S/c32-22(33)15-34-25-29-28-21(31(25)16-8-2-1-3-9-16)14-30-20-13-7-4-10-17(20)23-24(30)27-19-12-6-5-11-18(19)26-23/h1-13H,14-15H2,(H,32,33) |
InChI Key |
SITIYSUYYINOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
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